2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester
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Overview
Description
2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester is a complex organic compound with a unique structure that combines a naphthalene core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester typically involves multiple steps:
Formation of the Naphthalene Core: The naphthalene core can be synthesized through Friedel-Crafts acylation of naphthalene with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydroxy and Carboxylic Acid Groups: Hydroxylation and carboxylation reactions are employed to introduce the hydroxy and carboxylic acid groups onto the naphthalene ring. This can be achieved using reagents like sodium hydroxide and carbon dioxide under controlled conditions.
Glycosylation: The attachment of the D-glucopyranosyloxy group is typically carried out through glycosylation reactions, where a glucopyranosyl donor reacts with the hydroxy group on the naphthalene core in the presence of a glycosylation catalyst.
Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products
Oxidation: Formation of naphthoquinones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of various functional groups like halides, amines, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and materials science.
Biology
In biological research, the compound’s glycosylated structure is of interest for studying carbohydrate-protein interactions. It can serve as a model compound for understanding glycosylation processes in biological systems.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. Its structural features may allow it to interact with biological targets in a selective manner.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and pigments. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester involves its interaction with specific molecular targets. The glycosylated moiety may facilitate binding to carbohydrate-recognizing proteins, while the naphthalene core can interact with hydrophobic pockets in enzymes or receptors. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalene-2-carboxylic acid derivatives: These compounds share the naphthalene core but differ in the functional groups attached.
Glycosylated naphthalenes: Compounds with similar glycosylation patterns but different aglycone structures.
Hydroxy-naphthalene derivatives: Compounds with hydroxyl groups on the naphthalene ring but lacking the glycosylation and esterification.
Uniqueness
The uniqueness of 2-Naphthalenecarboxylic acid, 4-(D-glucopyranosyloxy)-1-hydroxy-3-(3-hydroxy-3-methylbutyl)-, methyl ester lies in its combination of a naphthalene core with glycosylation and esterification. This structural complexity provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 1-hydroxy-3-(3-hydroxy-3-methylbutyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynaphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O10/c1-23(2,30)9-8-13-15(21(29)31-3)16(25)11-6-4-5-7-12(11)20(13)33-22-19(28)18(27)17(26)14(10-24)32-22/h4-7,14,17-19,22,24-28,30H,8-10H2,1-3H3/t14-,17-,18+,19-,22+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREIIVNWXUSIHZ-PTSOYHJLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)OC3C(C(C(C(O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CCC1=C(C2=CC=CC=C2C(=C1C(=O)OC)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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